Butamirate Citrate

oncology supportive care chronic cough management antitussive efficacy

Procure Butamirate Citrate (CAS 18109-81-4) for oncology supportive care, pediatric formulations, or chronic inflammatory respiratory disease R&D. This centrally acting, non‑opioid cough suppressant binds the dextromethorphan site without engaging opioid receptors, eliminating dependence liability. It uniquely combines peripheral bronchospasmolytic and anti‑inflammatory effects unmatched by codeine or dextromethorphan. Direct head‑to‑head evidence shows statistically superior cough‑frequency reduction vs. clobutinol in carcinoma‑associated cough (p=0.026). Ideal for OTC pediatric antitussives in opioid‑restricted markets and as monotherapy where cough coexists with bronchospasm. Ensure supply chain integrity by sourcing verified, high‑purity material from established B2B channels.

Molecular Formula C24H37NO10
Molecular Weight 499.6 g/mol
CAS No. 18109-81-4
Cat. No. B195422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButamirate Citrate
CAS18109-81-4
SynonymsButamirate citrate;  diethyl[2-[2-(2-phenylbutyroyloxy)ethoxy]ethyl]ammonium dihydrogen citrate;  Butamiratdihydrogencitrat;  Abbott 36581;  HH-197;  2-(2-diethylaminoethyloxy)ethyl 2-phenylbutanoate;  2-phenylbutyric acid 2-(2-diethylaminoethyloxy)ethyl ester;  2-[2-(
Molecular FormulaC24H37NO10
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyJVKMHUAWFDGPTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Butamirate Citrate CAS 18109-81-4: A Centrally Acting Non-Opioid Antitussive with Distinct Pharmacological Profile for Procurement Specification


Butamirate citrate (CAS 18109-81-4) is a centrally acting, non-opioid cough suppressant belonging to the ATC class R05DB13 (Other cough suppressants) [1]. Chemically, it is a 2-(2-diethylaminoethoxy)ethyl ester structurally related to oxeladin and pentoxyverine within the same class [2]. The compound binds with high affinity to the dextromethorphan-binding site in the medullary cough center without engaging opioid receptors, thereby avoiding the risks of respiratory depression, dependence, and addiction associated with opioid antitussives [3]. Beyond central cough suppression, butamirate citrate exerts peripheral bronchospasmolytic and anti-inflammatory effects that reduce airway resistance and improve respiratory function [4].

Why In-Class Substitution of Butamirate Citrate with Other Antitussives Is Not Scientifically Justified


Substituting butamirate citrate with alternative antitussives—whether opioid-based agents like codeine, other non-opioid central suppressants like dextromethorphan and clobutinol, or chemically related esters like pentoxyverine—introduces clinically significant differences in efficacy, safety, and pharmacological properties. Evidence demonstrates that butamirate citrate possesses a unique combination of high-affinity central binding to the dextromethorphan site without opioid receptor engagement, coupled with peripheral bronchospasmolytic and anti-inflammatory activity not observed with comparators [1]. Furthermore, direct comparative clinical trials reveal that the efficacy profile of butamirate citrate diverges substantially from alternatives, with statistically significant superiority in specific patient subpopulations, variable performance in objective cough challenge models, and a differentiated adverse event profile that cannot be assumed equivalent across class members [2][3].

Quantitative Comparator Evidence for Butamirate Citrate Differentiation in Scientific Procurement


Superior Antitussive Efficacy of Butamirate Citrate in Carcinoma-Associated Cough Versus Clobutinol

In a double-blind randomized study of 60 patients, butamirate citrate demonstrated statistically superior efficacy specifically in the subpopulation with carcinoma-associated cough compared with clobutinol syrup [1]. While both treatments showed highly significant improvements for the overall collective (p < 0.001), a differential effect emerged in the carcinoma subgroup (n = 14) where butamirate provided significantly better cough frequency reduction.

oncology supportive care chronic cough management antitussive efficacy

Capsaicin-Induced Cough Challenge Reveals Differentiated Pharmacodynamic Profile of Butamirate Citrate Versus Dextromethorphan

In a randomized placebo-controlled trial evaluating the effects of butamirate and dextromethorphan on capsaicin-induced cough in healthy volunteers, a clear differentiation in pharmacodynamic profile was observed [1]. Dextromethorphan (30 mg) demonstrated significant attenuation of capsaicin cough sensitivity (superior to placebo, P = 0.01), whereas butamirate failed to show significant activity across all tested doses (22.5 mg, 45 mg, 67.5 mg, 90 mg).

cough reflex sensitivity capsaicin challenge pharmacodynamic evaluation

Comparative Clinical Outcomes and Sleep Improvement in Irritative Cough: Butamirate Citrate Versus Dextromethorphan

In a single-blind randomized study of 63 patients with irritative cough, butamirate syrup (67.5 mg/day) demonstrated a numerically higher success rate for cough severity reduction compared to dextromethorphan syrup (75 mg/day) over a 4-day treatment period [1]. Notably, butamirate showed superiority with respect to the percentage of patients who experienced improvement in sleep.

irritative cough sleep quality patient-reported outcomes

Non-Opioid Receptor Mechanism Enables Avoidance of Opioid-Associated Adverse Effects and Dependence Liability

Butamirate citrate exerts central antitussive action without chemical or pharmacological relationship to opioid alkaloids, distinguishing it fundamentally from codeine and codeine-based antitussive agents [1][2]. The compound does not induce dependence or addiction, a critical differentiator from opioid antitussives which carry well-documented risks of tolerance, dependence, respiratory depression, and abuse liability [3].

opioid-sparing dependence liability respiratory depression

Peripheral Bronchospasmolytic and Anti-Inflammatory Activity Not Present in Classical Opioid or Dextromethorphan Antitussives

Butamirate citrate exerts non-specific anticholinergic and bronchospasmolytic effects that reduce resistance in the airways and provide anti-inflammatory activity—a peripheral pharmacological property not associated with opioid antitussives such as codeine, nor with other centrally acting non-opioids like dextromethorphan [1][2]. This dual central-peripheral mechanism distinguishes butamirate within its therapeutic class.

bronchospasmolysis anti-inflammatory airway resistance

Favorable Adverse Event Profile with Low Incidence of Nausea and Sedation Relative to Opioid Antitussives

Clinical data indicate that butamirate citrate is associated with a low incidence of adverse events, occurring in approximately 0.5-1% of patients, primarily consisting of rash, nausea, diarrhea, and dizziness, which typically resolve after dose reduction or treatment withdrawal [1]. In a direct comparator trial with clobutinol, both groups reported side effects (mainly nausea and drowsiness) in 7 out of 30 patients each (23.3%) [2]. By comparison, opioid antitussives such as codeine carry well-characterized risks of nausea, constipation, sedation, respiratory depression, and dependence [3].

adverse event profile tolerability safety

Evidence-Based Procurement and Research Application Scenarios for Butamirate Citrate


Oncology Supportive Care Formulary Selection: Carcinoma-Associated Refractory Cough

Procurement for oncology supportive care or palliative medicine formularies should prioritize butamirate citrate over clobutinol based on direct head-to-head evidence of superior cough frequency reduction in carcinoma-associated cough (p = 0.026 vs. clobutinol) [1]. This statistically significant advantage in a clinically challenging subpopulation provides evidence-based justification for formulary inclusion where alternative antitussives may demonstrate insufficient efficacy.

Pediatric and Opioid-Sparing Antitussive Product Development

For pharmaceutical development of pediatric cough preparations or OTC antitussive products in markets with opioid restrictions, butamirate citrate offers a non-opioid mechanism with no dependence or addiction liability [1]. Expert consensus recommends butamirate (along with levodropropizine) over opioid-derived antitussives for pediatric use [2], supporting its selection as an active pharmaceutical ingredient (API) for pediatric formulations.

Chronic Inflammatory Respiratory Disease Management

In therapeutic contexts involving chronic inflammatory bronchial diseases where cough coexists with bronchospasm and airway inflammation, butamirate citrate provides a dual central-peripheral mechanism of action [1]. The compound reduces airway resistance through bronchospasmolytic effects while providing anti-inflammatory activity [2], differentiating it from purely central antitussives and supporting its selection as monotherapy in chronic respiratory conditions.

Research Applications Requiring Differentiated Antitussive Pharmacodynamics

For research protocols involving cough reflex sensitivity testing or capsaicin challenge models, investigators should note that butamirate citrate does not function as a direct substitute for dextromethorphan [1]. Dextromethorphan significantly attenuates capsaicin-induced cough (P = 0.011), while butamirate shows no significant activity in this model [1]. This differentiation is critical for experimental design and interpretation of cough pharmacodynamic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butamirate Citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.